
O-Nornuciferine
Overview
Description
O-Nornuciferine is an aporphine-type alkaloid found in the leaves of the lotus plant (Nelumbo nucifera). It is known for its various biological activities and has been studied for its potential therapeutic applications. This compound is particularly interesting due to its ability to inhibit the hERG potassium channel, making it a subject of research in pharmacology and medicinal chemistry .
Mechanism of Action
Target of Action
O-Nornuciferine, also known as N-Methylasimilobine, primarily targets the hERG (human Ether-à-go-go-Related Gene) potassium channels . These channels are crucial for cardiac repolarization, and their inhibition can lead to prolonged QT intervals, which are associated with arrhythmias.
Mode of Action
This compound interacts with the hERG channels by binding to the channel’s pore region, thereby inhibiting its function . This inhibition prevents the normal flow of potassium ions, which is essential for the repolarization phase of the cardiac action potential. As a result, the compound can prolong the QT interval on an electrocardiogram (ECG), potentially leading to arrhythmias.
Biochemical Pathways
The inhibition of hERG channels by this compound affects the cardiac action potential pathway . By blocking these channels, the compound disrupts the normal ionic currents, particularly the outward potassium current, which is vital for the repolarization phase. This disruption can lead to prolonged depolarization and an increased risk of arrhythmias .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties:
These properties impact its bioavailability, with factors such as poor water solubility potentially limiting its effectiveness .
Result of Action
At the molecular level, the inhibition of hERG channels by this compound leads to prolonged cardiac repolarization. This can manifest at the cellular level as an extended action potential duration in cardiac myocytes. Clinically, this may present as a prolonged QT interval on an ECG, which is a marker for an increased risk of arrhythmias .
Action Environment
Environmental factors such as pH, temperature, and the presence of other ions or compounds can influence the efficacy and stability of this compound. For instance, variations in pH can affect the ionization state of the compound, altering its binding affinity to hERG channels. Additionally, the presence of other drugs that also target hERG channels can lead to competitive inhibition, potentially enhancing or diminishing the effects of this compound .
Biochemical Analysis
Biochemical Properties
O-Nornuciferine interacts with various biomolecules, primarily enzymes and proteins. It has been identified as a potent hERG channel inhibitor . The hERG channel plays a crucial role in the electrical activity of the heart, and its inhibition can affect heart rhythm.
Cellular Effects
This compound has shown various effects on different types of cells. For instance, it has been reported to inhibit the hERG channel in HEK293 cells . This inhibition can influence cell function, particularly in cardiac cells where the hERG channel plays a crucial role in maintaining normal heart rhythm.
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with the hERG channel. It acts as a potent inhibitor of this channel . The hERG channel is a protein that allows potassium ions to pass out of the cell, contributing to the repolarization of the cell’s membrane potential during the cardiac action potential. By inhibiting this channel, this compound can affect the electrical activity of the heart.
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been observed in studies. For instance, it has been reported that this compound has an IC50 of 7.91 μM in vitro hERG blockages measured in HEK293 cells
Transport and Distribution
It is known to interact with the hERG channel, suggesting it can be transported to the cell membrane where this channel is located
Subcellular Localization
Given its interaction with the hERG channel, it is likely to be found at the cell membrane where this channel is located
Preparation Methods
Synthetic Routes and Reaction Conditions: O-Nornuciferine can be synthesized through various methods, including the use of ionic liquids combined with ultrasonic/microwave-assisted extraction. This method has been shown to be efficient, rapid, and environmentally friendly . The optimal conditions for this extraction involve using a 2.0 mol/L solution of 1-butyl-3-methylimidazolium bromide, with a solid/liquid ratio of 1:15, a time of 2 minutes, and a microwave power of 500 W .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of alkaloids from lotus leaves using solvent extraction methods. High-speed counter-current chromatography (HSCCC) is also employed for the isolation of this compound and other alkaloids from lotus leaves .
Chemical Reactions Analysis
Types of Reactions: O-Nornuciferine undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to inhibit the hERG potassium channel with an IC50 of 7.91 μM in vitro .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents. The conditions for these reactions vary depending on the desired outcome, but they generally involve controlled temperatures and specific pH levels .
Major Products Formed: The major products formed from the reactions involving this compound depend on the type of reaction. For example, oxidation reactions may yield different oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Pharmacological Properties
O-Nornuciferine exhibits a range of pharmacological effects, including:
- Antioxidant Activity : Studies indicate that this compound possesses significant antioxidant properties, which can help mitigate oxidative stress and related cellular damage .
- CNS Effects : Research has shown that this compound may influence central nervous system functions, potentially aiding in the treatment of disorders such as anxiety and depression. Its interaction with opioid receptors suggests a role in pain modulation and stress relief .
- Anti-Cancer Potential : Preliminary studies suggest that this compound may have anti-cancer properties, particularly in inhibiting the growth of certain cancer cell lines. Its mechanisms of action could involve the modulation of various signaling pathways related to cell proliferation and apoptosis .
Extraction Methods
The extraction of this compound from Nelumbo nucifera has been optimized using various techniques:
- Ionic Liquids-Based Microwave-Assisted Extraction : This method has been developed to efficiently extract this compound alongside other alkaloids like N-nornuciferine and nuciferine. The use of ionic liquids enhances the yield and purity of the extracted compounds .
- High-Performance Liquid Chromatography (HPLC) : A novel HPLC method has been established for the simultaneous analysis of this compound and related alkaloids, ensuring precise quantification in plant extracts .
Case Studies
Several case studies illustrate the applications of this compound in research:
- Behavioral Studies : In vivo studies demonstrated that extracts containing this compound exhibited behaviors consistent with anxiolytic effects in animal models, suggesting potential therapeutic applications for anxiety disorders .
- Cancer Research : A systematic review highlighted the anticancer effects of Nelumbo nucifera extracts, including those containing this compound. The review emphasized the need for further investigation into its efficacy against specific cancer types and the underlying molecular mechanisms involved .
Data Table: Summary of Applications
Comparison with Similar Compounds
O-Nornuciferine is similar to other aporphine alkaloids such as nuciferine and roemerine. These compounds share structural similarities and biological activities, but this compound is unique in its specific inhibition of the hERG potassium channel . Nuciferine, for example, has been studied for its anti-inflammatory and anti-tumor properties, while roemerine has been investigated for its potential neuroprotective effects .
Similar Compounds
- Nuciferine
- Roemerine
- Lirinidine
- Floribundine
These compounds, like this compound, are found in the lotus plant and have been studied for their various biological activities .
Biological Activity
O-Nornuciferine, an alkaloid derived from the sacred lotus (Nelumbo nucifera), has garnered attention for its diverse biological activities, particularly its interactions with dopamine receptors. This article synthesizes research findings on the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound.
Overview of this compound
This compound is structurally related to other alkaloids found in lotus leaves, such as nuciferine and N-nornuciferine. It belongs to the aporphine class of alkaloids, known for their wide range of biological effects including antipsychotic, anti-inflammatory, and neuroprotective properties. The compound has been shown to possess significant affinity for various neurotransmitter receptors, particularly dopamine receptors.
Receptor Interactions
This compound exhibits notable antagonistic activity at dopamine D1 and D2 receptors. In a study conducted by Zhang et al., it was reported that this compound had IC50 values of 2.09 ± 0.65 μM for D1 and 1.14 ± 0.10 μM for D2 receptors, indicating its potency as a dual antagonist . Additionally, it acts as an antagonist at the serotonin 5-HT2A receptor with an IC50 of approximately 20 μM .
The compound's mechanism involves blocking dopamine access to its receptors, which is critical in the management of various neurological conditions. The ability to modulate both dopamine and serotonin pathways suggests potential applications in treating disorders such as schizophrenia and depression.
Biological Activities
This compound has been associated with several biological activities:
- Antipsychotic Effects : Its receptor profile is similar to that of atypical antipsychotic agents, suggesting a potential role in managing psychotic disorders .
- Anti-Inflammatory Properties : Research indicates that alkaloids from Nelumbo nucifera exhibit anti-inflammatory effects, which may be mediated through their action on neurotransmitter systems .
- Neuroprotective Effects : By modulating neurotransmitter activity, this compound may offer neuroprotective benefits, potentially useful in neurodegenerative diseases .
Pharmacokinetics
The pharmacokinetics of this compound were explored in a study where both oral and intravenous administration routes were evaluated. Following administration, this compound was rapidly absorbed into the bloodstream, achieving peak plasma concentrations within a short time frame . The compound demonstrated significant brain penetration, likely due to its lipophilic nature.
Case Studies
Case Study 1: Antipsychotic Efficacy in Animal Models
In a series of behavioral assays involving rodent models, this compound was administered to evaluate its antipsychotic-like effects. Mice treated with varying doses (1.0, 3.0, or 10.0 mg/kg) exhibited reduced head-twitch responses induced by the serotonin agonist DOI, suggesting significant antipsychotic potential .
Case Study 2: Weight Management
Given the historical use of lotus leaves in traditional medicine for weight management, studies have begun to explore the role of this compound in regulating body weight through its interaction with dopamine pathways . This connection highlights the compound's relevance in metabolic disorders.
Properties
IUPAC Name |
(6aR)-1-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-19-8-7-12-10-15(20)18(21-2)17-13-6-4-3-5-11(13)9-14(19)16(12)17/h3-6,10,14,20H,7-9H2,1-2H3/t14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXOIHNFHOEPHN-CQSZACIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=CC=CC=C43)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C(C3=C2[C@H]1CC4=CC=CC=C43)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10953513 | |
Record name | 1-Methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10953513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3153-55-7 | |
Record name | (-)-Nornuciferine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3153-55-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6a-beta-Aporphin-2-ol, 1-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003153557 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10953513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nornuciferine, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2D75P3S5Q6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary sources of N-Methylasimilobine in nature?
A1: N-Methylasimilobine is found in various plant species, with Nelumbo nucifera (lotus) and Stephania cepharantha being notable sources. [, , , ] In Nelumbo nucifera, it is primarily found in the leaves, but also present in the flowers and stems. [, , ] It has also been isolated from the seeds of Stephania cepharantha. []
Q2: What is the chemical structure of N-Methylasimilobine?
A2: N-Methylasimilobine is an aporphine alkaloid. Its structure consists of a tetracyclic ring system with a methoxy group at position 1 and a methyl group on the nitrogen atom at position 7.
Q3: What is the molecular formula and weight of N-Methylasimilobine?
A3: The molecular formula of N-Methylasimilobine is C18H19NO2. It has a molecular weight of 281.35 g/mol. []
Q4: Has the structure of N-Methylasimilobine been confirmed using spectroscopic methods?
A4: Yes, the structure of N-Methylasimilobine has been elucidated using various spectroscopic methods, including 1H and 13C NMR spectroscopy, as well as mass spectrometry. [, , ]
Q5: What are the reported biological activities of N-Methylasimilobine?
A5: N-Methylasimilobine exhibits several biological activities, including:
- Acetylcholinesterase (AChE) inhibition: It shows potent AChE inhibitory activity, suggesting potential for Alzheimer's disease treatment. []
- Anti-cancer activity: It has demonstrated cytotoxic activity against human melanoma, prostate, and gastric cancer cell lines. []
- Antioxidant activity: It displays antioxidant properties, contributing to its potential health benefits. []
Q6: How does N-Methylasimilobine interact with acetylcholinesterase (AChE)?
A6: N-Methylasimilobine acts as a reversible and non-competitive inhibitor of AChE. [] While the exact binding site is yet to be fully elucidated, molecular modeling studies suggest interactions with the enzyme's active site. []
Q7: Is there any research on Structure-Activity Relationships (SAR) for N-Methylasimilobine?
A7: While specific SAR studies on N-Methylasimilobine are limited, research on related aporphine alkaloids suggests that the presence and position of substituents on the aromatic ring system can significantly influence biological activity. [, ]
Q8: What analytical methods are used to characterize and quantify N-Methylasimilobine?
A8: Various analytical techniques are employed for N-Methylasimilobine analysis, including:
- High-Performance Liquid Chromatography (HPLC): Commonly used with different detection methods like photodiode array detection (PDA) and mass spectrometry (MS) for separation and quantification. [, , , ]
- Leaf Spray Mass Spectrometry (LS-MS): Utilized for rapid in situ analysis and profiling of alkaloids in plant material. []
- Nuclear Magnetic Resonance (NMR) spectroscopy: Employed for structural characterization and confirmation. []
Q9: Are there any specific extraction methods optimized for N-Methylasimilobine from plant sources?
A9: Several extraction techniques have been investigated for N-Methylasimilobine, including:
- Solid-phase extraction (SPE): Used as a pre-treatment step before HPLC analysis to isolate and concentrate alkaloids from plant extracts. []
- Emulsion Liquid Membrane (ELM): A novel method for separating and extracting N-Methylasimilobine and related alkaloids from Nelumbo nucifera. []
- Deep Eutectic Solvents (DESs): A green chemistry approach for extracting alkaloids, including N-Methylasimilobine, from Nelumbo nucifera leaves. []
- Ultrahigh Pressure-Assisted Extraction (UPE): Combined with cloud point extraction (CPE) for rapid extraction and pre-concentration of alkaloids from Nelumbo nucifera leaves. []
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